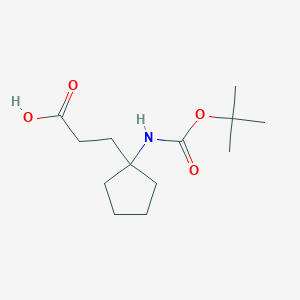

![molecular formula C16H16N2O5 B2733218 Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate CAS No. 2034307-79-2](/img/structure/B2733218.png)

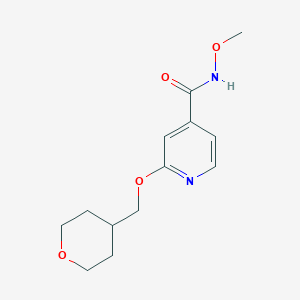

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Enantioselective Functionalization

The development of methods for the functionalization of α-methylene C–H bonds of saturated aza-heterocycles, which are crucial components in bioactive compounds and therapeutic agents, is significant for drug discovery. A study by Jain et al. (2016) on enantioselective α-C–H coupling using Pd(II) catalysis and chiral phosphoric acids showcases a method that not only achieves high enantioselectivity but also ensures exclusive regioselectivity. This process is applicable to a variety of amines, indicating its potential for synthesizing compounds with complex structures like Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Jain, Verma, Xia, & Yu, 2016).

Conformational Analysis of Proline Analogs

Ring contraction, such as in azetidine derivatives, impacts the conformational preferences of α-substituted proline analogs. Revilla-López et al. (2012) utilized quantum mechanical calculations to explore this effect, finding that the replacement of the pyrrolidine ring with an azetidine cycle reduces conformational flexibility. This research provides insights into the structural implications of ring size and substituents, which are relevant for designing molecules like Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Revilla-López et al., 2012).

Synthesis and Application in Herbicides

The synthesis and application of herbicidal compounds, such as ZJ0273, demonstrate the utility of complex organic molecules in agricultural chemistry. Yang et al. (2008) detailed the synthesis of mono-labeled and dual-labeled ZJ0273 variants, providing a framework for the development and tracking of similar herbicidal ingredients. This research underscores the broader applicability of advanced organic synthesis techniques in creating compounds for specific industry needs, akin to those required for synthesizing Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Yang, Ye, & Lu, 2008).

Structural and Conformational Studies

The synthesis and conformational analysis of boric acid ester intermediates provide valuable insights into the structural characteristics of complex organic compounds. Huang et al. (2021) conducted a detailed study involving X-ray diffraction and DFT calculations to understand the molecular structures and physicochemical properties of such intermediates. These findings are crucial for the rational design and synthesis of structurally complex and functionally diverse organic molecules, including Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Huang et al., 2021).

Eigenschaften

IUPAC Name |

methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-23-16(22)11-4-2-10(3-5-11)15(21)17-8-12(9-17)18-13(19)6-7-14(18)20/h2-5,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIXPDFPZOMZAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2733135.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2733140.png)

![ethyl 4-(2-{[5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2733141.png)

![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)

![4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2733151.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2733157.png)